Cas no 331860-22-1 (1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol)

1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol
- AKOS008950488
- DB-237518
- 331860-22-1
- AG-690/11547216
- Oprea1_274579
- 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol
- 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol
-
- MDL: MFCD00979512
- インチ: InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2
- InChIKey: MAJJGJJKEJIXNF-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CN2CCC(CC2)O)C(=C1)F)Cl
計算された属性
- せいみつぶんしりょう: 243.0826200Da
- どういたいしつりょう: 243.0826200Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 23.5Ų
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 090455-500mg |
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol |
331860-22-1 | 500mg |
£229.00 | 2022-02-28 |
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol 関連文献
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1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-olに関する追加情報
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol: A Comprehensive Overview
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol (CAS No. 331860-22-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and development. The molecule consists of a piperidine ring, a six-membered saturated cyclic amine, substituted at the 4-position with a hydroxyl group and at the 1-position with a benzyl group that carries chlorine and fluorine substituents at the 2 and 6 positions, respectively.
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol involves a series of carefully designed organic reactions. Recent advancements in asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its application in chiral environments. Researchers have employed methodologies such as palladium-catalyzed cross-couplings and enzymatic resolutions to achieve the desired stereochemistry. These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and reducing the use of hazardous reagents.
The chemical structure of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol plays a pivotal role in its pharmacological activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the compound's ability to interact with biological targets through π–π stacking or hydrogen bonding. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising lead for drug development against diseases such as cancer and neurodegenerative disorders.
In terms of applications, 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol has been explored in various therapeutic areas. For instance, its ability to modulate G-protein coupled receptors (GPCRs) has been extensively studied. GPCRs are integral to numerous physiological processes, and targeting them offers potential benefits in treating conditions like hypertension, diabetes, and mental health disorders. The compound's selectivity for specific GPCR subtypes has been validated through in vitro assays and computational modeling, providing a solid foundation for further preclinical studies.
Recent research has also delved into the metabolic stability and bioavailability of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol. In vivo experiments in animal models have shown that the compound demonstrates moderate absorption and distribution properties, which are essential for its effectiveness as a drug candidate. However, challenges such as rapid clearance from the body necessitate further optimization to improve its pharmacokinetic profile.
The structural versatility of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol also lends itself to modifications that could enhance its therapeutic potential. For example, substituent variations on the benzene ring or modifications to the piperidine ring could lead to derivatives with improved potency or selectivity. Collaborative efforts between chemists and biologists are ongoing to explore these possibilities systematically.
In conclusion, 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol (CAS No. 331860-22-) represents a compelling molecule with diverse applications in drug discovery. Its unique structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a valuable asset in addressing unmet medical needs. As research continues to unfold, this compound holds promise for contributing significantly to the development of novel therapeutic agents.
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